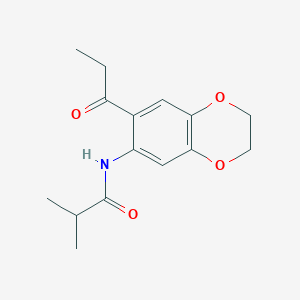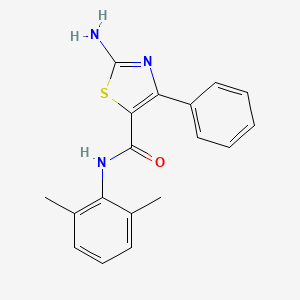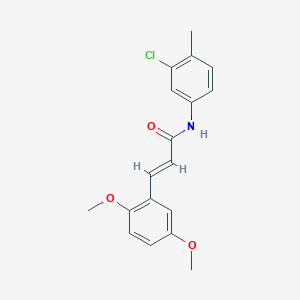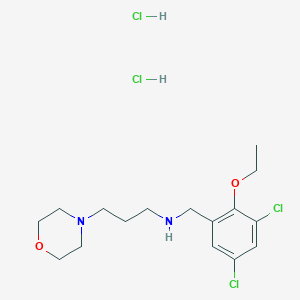
2-methyl-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex organic synthesis techniques, including coupling reactions and the use of reagents like N,N-carbonyldiimidazole (CDI) to facilitate the formation of the desired amide bonds. These processes often yield a library of compounds, which are then characterized using spectral data such as 1H NMR, 13C NMR, and LC-MS to confirm their structures (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed through various spectroscopic methods. Single crystal X-ray studies can determine conformational features, providing insights into the stereochemistry and molecular orientation of such compounds. The molecular structure is crucial for understanding the compound's interactions at the biological level and its potential therapeutic applications (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical properties of these compounds, including their reactivity and the types of chemical reactions they undergo, are integral to their pharmacological potential. For example, the Michael reaction is often employed in the synthesis of related compounds to introduce specific functional groups that can enhance biological activity (El Rayes et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are essential for formulating the compound for biological studies and potential therapeutic use. The solubility, in particular, can affect the compound's bioavailability and pharmacokinetics (Wang & He, 2011).
Chemical Properties Analysis
The chemical properties, including the compound's stability, reactivity, and interactions with biological molecules, are crucial for its potential as a therapeutic agent. Studies often explore these aspects through in vitro assays to assess how the compound interacts with enzymes, receptors, and other cellular components (Quaglia et al., 1996).
科学的研究の応用
Antimicrobial and Antifungal Applications
Some derivatives of propanamide have shown significant antimicrobial and antifungal activities. For instance, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives exhibited high antibacterial and anticandidal effects against specific strains such as Escherichia coli, Shigella boydii, C. parapsilosis, and C. glabrata. These compounds were also tested for cytotoxicity against various human leukemia and fibroblast cell lines, revealing selective cytotoxic profiles (Dawbaa et al., 2021).
Anticonvulsant Activity
Research into the design, synthesis, and evaluation of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides has led to the identification of potential anticonvulsant agents. These compounds exhibited broad spectra of activity across preclinical seizure models, with some demonstrating favorable safety profiles compared to model antiepileptic drugs (Kamiński et al., 2016).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, demonstrating significant efficacy against various cancer cell lines. This indicates the potential of propanamide derivatives as antitumor agents, highlighting their ability to inhibit the growth of cancer cells through mechanisms possibly involving interactions with cellular targets (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-12(17)10-7-13-14(20-6-5-19-13)8-11(10)16-15(18)9(2)3/h7-9H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPVSPLEIDYZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C(C)C)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)
![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)
![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)


![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)

![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)